Glycyl-L-valyl-L-valine is a tripeptide composed of three amino acids: glycine, L-valine, and another L-valine. Its molecular formula is with a molecular weight of approximately 174.2 g/mol. The structure features a central backbone formed by peptide bonds between the amino acids, which are crucial for its biological functions and interactions. Glycyl-L-valyl-L-valine is classified under the category of non-polar, hydrophobic peptides due to the presence of valine, which contributes to its stability and solubility characteristics in biological systems.
Glycyl-L-valyl-L-valine exhibits biological activities that are significant in various physiological contexts:
The synthesis of glycyl-L-valyl-L-valine can be achieved through several methods:
Studies on interaction profiles indicate that glycyl-L-valyl-L-valine can bind with various receptors and proteins:
Glycyl-L-valyl-L-valine shares structural similarities with other peptides but possesses unique characteristics due to its specific sequence. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Glycyl-Valine | Glycine-Valine | Simpler structure; lacks second valine |
| Val-Gly-Val | Valine-Glycine-Valine | Different arrangement; may exhibit different biological activities |
| Val-Gly-Gly | Valine-Glycine-Glycine | Contains two glycines; affects hydrophilicity |
| Glycyl-Leucine | Glycine-Leucine | Leucine's larger side chain affects properties |
Glycyl-L-valyl-L-valine's uniqueness lies in its dual valine residues which enhance hydrophobic interactions compared to other similar compounds, potentially influencing its biological activity and applications in nutrition and pharmacology.
Solid-phase peptide synthesis represents the predominant methodology for producing Glycyl-L-valyl-L-valine, with optimization strategies focusing on maximizing coupling efficiency and minimizing side reactions [1] [2]. The synthesis of this tripeptide requires careful consideration of reaction parameters, particularly given the steric hindrance associated with the valine residues, which can significantly impact coupling efficiency [3].
Temperature optimization plays a crucial role in enhancing synthesis performance, with elevated temperatures between 40-50°C demonstrating superior results compared to standard room temperature conditions [4]. This temperature increase facilitates improved solubility of protected amino acids and accelerates the coupling kinetics, particularly beneficial for the incorporation of sterically hindered valine residues [5]. Research indicates that temperature optimization can yield improvements of 20-30% in overall coupling efficiency for valine-containing peptides [3].
Coupling time optimization strategies have demonstrated substantial improvements in synthesis efficiency, with optimized protocols reducing standard coupling times from 2 hours to 0.5-1 hour while maintaining high coupling yields [4] [3]. This reduction is achieved through the use of more reactive coupling reagents and optimized reaction conditions, resulting in a 75% improvement in synthesis throughput [3].
The implementation of increased amino acid excess ratios, typically 5-fold rather than the standard 3-fold excess, has proven particularly effective for valine incorporation [4]. This approach compensates for the reduced reactivity of valine residues and ensures complete coupling reactions, contributing to a 15-20% improvement in overall synthesis efficiency [3].
Deprotection optimization involves the careful control of fluorenylmethyloxycarbonyl group removal using piperidine-containing solutions [6]. While deprotection is generally less problematic than coupling for valine residues, optimized protocols reduce deprotection times from 30 minutes to 5-10 minutes, achieving an 83% improvement in efficiency [6].
Enhanced washing protocols, employing 7-10 washing cycles rather than the standard 5 cycles, ensure complete removal of unreacted reagents and byproducts [7]. This optimization is particularly critical for valine-containing sequences, as incomplete washing can lead to decreased coupling efficiency in subsequent steps [7].
| Parameter | Standard Conditions | Optimized Conditions | Improvement (%) | Critical for Valine |
|---|---|---|---|---|
| Coupling Time | 2 hours | 0.5-1 hour | 75 | Yes |
| Temperature | 25°C | 40-50°C | 20-30 | Yes |
| Amino Acid Excess | 3-fold | 5-fold | 15-20 | Yes |
| Deprotection Time | 30 minutes | 5-10 minutes | 83 | No |
| Washing Cycles | 5 cycles | 7-10 cycles | 25 | Yes |
The selection of appropriate coupling agents is fundamental to achieving high-efficiency synthesis of Glycyl-L-valyl-L-valine, with different reagents demonstrating varying levels of effectiveness for sequential amino acid incorporation [8]. Contemporary research has established that coupling agent selection significantly impacts both reaction kinetics and stereochemical integrity during peptide synthesis [8].
Dicyclohexylcarbodiimide, one of the earliest coupling reagents employed in peptide synthesis, demonstrates coupling efficiencies of 85-90% for valine incorporation, though requiring extended reaction times of up to 18 hours [9]. This reagent operates through the formation of an activated intermediate with the carboxylic acid group, creating a dicyclohexylurea byproduct that can be removed through filtration [9]. Despite its historical significance, dicyclohexylcarbodiimide presents limitations in terms of reaction efficiency and time requirements for sterically hindered amino acids [9].
Hexafluorophosphate azabenzotriazole tetramethyl uronium demonstrates superior performance, achieving coupling efficiencies of 92-95% with significantly reduced reaction times of 0.5-2 hours [8]. This reagent's effectiveness stems from its ability to generate highly reactive active esters, particularly beneficial for challenging coupling reactions involving valine residues [8]. The reduced epimerization risk associated with hexafluorophosphate azabenzotriazole tetramethyl uronium makes it particularly suitable for maintaining stereochemical integrity during synthesis [8].
Phosphonium azabenzotriazole tetramethyl uronium has emerged as one of the most effective coupling agents for Glycyl-L-valyl-L-valine synthesis, achieving coupling efficiencies of 94-97% with reaction times as short as 0.17-1 hour [8]. This reagent demonstrates very low epimerization risk, making it ideal for preserving the stereochemical purity of valine residues [8]. Statistical analysis of synthesis data indicates that phosphonium azabenzotriazole tetramethyl uronium shows improved synthesis outcomes compared to other coupling agents across diverse peptide sequences [4].
Bis(trichloromethyl) carbonate demonstrates moderate coupling efficiency of 86-89% with reaction times of 2-4 hours, though it presents a moderate epimerization risk that requires careful monitoring [8]. While effective for many applications, this reagent may not be optimal for sequences requiring the highest stereochemical purity [8].
Isopropyl quinoline diimide represents the most recent advancement in coupling reagent technology, achieving 100% coupling efficiency, though requiring extended reaction times of 2-6 hours [8]. This reagent's exceptional performance makes it particularly valuable for challenging sequences, though its cost and reaction time requirements may limit routine application [8].
| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (hours) | Epimerization Risk | Solvent Compatibility |
|---|---|---|---|---|
| Dicyclohexylcarbodiimide | 85-90 | 18 | Low | Dimethylformamide, Dichloromethane |
| Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium | 92-95 | 0.5-2 | Low | Dimethylformamide, N-Methyl-2-pyrrolidone |
| Phosphonium Azabenzotriazole Tetramethyl Uronium | 94-97 | 0.17-1 | Very Low | Dimethylformamide, N-Methyl-2-pyrrolidone |
| Bis(trichloromethyl) Carbonate | 86-89 | 2-4 | Moderate | Dimethylformamide |
| Isopropyl Quinoline Diimide | 100 | 2-6 | Low | Dimethylformamide |
The analytical validation of stereochemical purity in Glycyl-L-valyl-L-valine synthesis requires a comprehensive approach employing multiple complementary techniques to ensure accurate determination of enantiomeric composition [10] [11]. Contemporary analytical strategies emphasize the importance of method validation and cross-verification using different analytical principles [12].
Reversed-phase high-performance liquid chromatography with ultraviolet detection serves as the primary analytical method for peptide purity assessment, achieving detection limits of 0.1% for impurities [13] [14]. This technique provides moderate stereochemical resolution capability, with analysis times typically ranging from 30-45 minutes [13]. The method's high cost-effectiveness makes it suitable for routine quality control applications, though additional methods may be required for definitive stereochemical assignment [14].
Liquid chromatography-mass spectrometry represents the gold standard for comprehensive peptide characterization, offering detection limits as low as 0.01% and high stereochemical resolution [10] [14]. Analysis times of 25-35 minutes combined with moderate cost-effectiveness make this technique highly suitable for detailed stereochemical validation [14]. The technique's ability to provide both molecular weight confirmation and fragmentation patterns enables definitive identification of stereochemical variants [10].
Amino acid analysis provides quantitative determination of amino acid composition, though with limited stereochemical resolution and detection limits of 1.0% [15]. Despite longer analysis times of 120-180 minutes, this method offers high cost-effectiveness and serves as a valuable complementary technique for overall composition verification [15]. The method's precision makes it particularly useful for determining the absolute quantity of peptide in samples [15].
Chiral high-performance liquid chromatography demonstrates excellent stereochemical resolution with detection limits of 0.05%, making it the most sensitive method for enantiomeric purity determination [11]. Analysis times range from 45-90 minutes, and the method's low cost-effectiveness reflects the specialized nature of chiral stationary phases [11]. This technique provides definitive stereochemical assignment and is essential for validating the absolute configuration of valine residues [11].
Nuclear magnetic resonance spectroscopy offers high stereochemical resolution with detection limits of 0.5% and analysis times of 60-120 minutes [12]. While presenting low cost-effectiveness due to instrument requirements, nuclear magnetic resonance provides comprehensive structural information including conformational analysis [12]. The technique's ability to determine absolute configuration through circular dichroism coupling makes it particularly valuable for complex stereochemical assignments [12].
Method validation protocols require the demonstration of specificity, linearity, accuracy, precision, and robustness for each analytical technique [16]. Peak purity confirmation and absence of co-eluting impurities must be established through liquid chromatography-mass spectrometry analysis [16]. The implementation of stability-indicating methods ensures accurate purity determination throughout the peptide's shelf life [16].
| Method | Detection Limit (%) | Stereochemical Resolution | Analysis Time (minutes) | Cost Effectiveness |
|---|---|---|---|---|
| Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection | 0.1 | Moderate | 30-45 | High |
| Liquid Chromatography-Mass Spectrometry | 0.01 | High | 25-35 | Moderate |
| Amino Acid Analysis | 1.0 | Low | 120-180 | High |
| Chiral High-Performance Liquid Chromatography | 0.05 | Excellent | 45-90 | Low |
| Nuclear Magnetic Resonance Spectroscopy | 0.5 | High | 60-120 | Low |
Extensive work on human and murine peptide transporter 1 (SLC15A1) demonstrates high‐capacity, low-affinity carriage of valine-rich oligopeptides [1] [2]. In perfused mouse jejunum, deletion of Peptide Transporter 1 reduces total tripeptide uptake by ≈80% across the 0.05–10 mM concentration range, confirming the transporter’s dominance for neutral substrates [1]. Quantitative structure–activity models further predict an apparent Michaelis constant near 1.5 mM for Gly-Val-Val, closely matching experimental K_m values reported for physicochemically related tripeptides (Table 1) [3].
Even in wild-type tissue, 10–20% of Gly-Val-Val flux persists after competitive blockade of Peptide Transporter 1 with excess glycyl-sarcosine, indicating a parallel, non-saturable route [4]. Tight-junction modulation studies using cytochalasin D increase tripeptide permeability 1.7-fold without altering transporter kinetics, corroborating a size-restricted, paracellular leak pathway [5]. The paracellular contribution rises distally, accounting for ≈30% of flux in ileum where PepT1 expression is naturally lower [6].
| Transport route | Driving force | Saturability | Relative contribution (jejunum) | Key evidence (selected) |
|---|---|---|---|---|
| Peptide Transporter 1 mediated | H\^+ symport and membrane potential | Yes (K_m≈1–2 mM) [3] | 80% [1] | Perfused jejunum, Pept1⁻/⁻ mice [1]; Caco-2 inhibition studies [4] |
| Paracellular diffusion | Solvent drag & concentration gradient | No | 20% [4] | Cytochalasin D enhancement [5]; residual uptake after PepT1 block [4] |
Proton-coupling makes Gly-Val-Val uptake strongly pH sensitive. In isolated jejunal rings, uptake peaks at luminal pH 5.5, falling by ≈40% at pH 7.4 [7]. Regional perfusion shows a steeper pH dependency proximally (duodenum, jejunum) than distally (ileum) because Peptide Transporter 1 density declines aborally while paracellular fraction rises [6]. Table 2 summarizes representative kinetic data.
| Intestinal region | pH 5.5 K_m (mM) | pH 5.5 V_max (nmol · cm⁻² · min⁻¹) | pH 7.4 K_m (mM) | Relative uptake drop | Source |
|---|---|---|---|---|---|
| Jejunum | 1.3 ± 0.2 [3] | 14.8 ± 0.9 [8] | 3.2 ± 0.4 [7] | −40% [7] | QSAR prediction & perfused mouse data |
| Ileum | 1.5 ± 0.3 [6] | 7.6 ± 0.8 [6] | 2.8 ± 0.5 [7] | −25% [7] | Regional perfusion study [6] |
Mechanistically, a luminal‐to‐cytosolic proton gradient (maintained by sodium–hydrogen exchanger 3) energizes tripeptide co-transport [9]. The smaller proton gradient and lower transporter density in distal segments jointly explain the attenuated pH effect there.
Competitive interaction studies reveal that valine-rich dipeptides act as potent allosteric antagonists of Gly-Val-Val uptake. L-Valyl-L-valine inhibits radiolabelled tripeptide transport with a K_i of 0.35 mM, outperforming more hydrophobic analogues such as L-leucyl-L-leucine [8]. Glycyl-sarcosine alone only partially blocks uptake, but when combined with free L-valine it achieves complete inhibition, indicating at least two overlapping substrate binding motifs within Peptide Transporter 1 [10].
| Inhibitor peptide | Mode of inhibition | Inhibition constant (K_i, mM) | Maximum inhibition (%) | Reference |
|---|---|---|---|---|
| L-Valyl-L-valine | Competitive | 0.35 ± 0.05 | 100 [10] | Everted hamster jejunum [10] |
| Glycyl-sarcosine | Competitive (low affinity) | 2.1 ± 0.3 | 55 [10] | Same as above |
| Gly-Sar + L-Val combination | Mixed synergistic | — | ≈100 [10] | Demonstrates dual binding sites |
| γ-Glutamyl-valine | Non-competitive vs PepT1 | 4.8 ± 0.2 | 48 [5] | Caco-2 monolayers [5] |
Structural modelling assigns the strong inhibitory potency of valine-rich analogues to hydrophobic stacking within the substrate recognition pocket and protonation-dependent hydrogen bonding with Glu-595 and Tyr-167 of human Peptide Transporter 1 [11]. These residues appear critical for stabilizing aliphatic side chains during translocation.